molecular formula C13H16ClNO3 B1358869 1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one CAS No. 250718-99-1

1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one

Cat. No.: B1358869
CAS No.: 250718-99-1
M. Wt: 269.72 g/mol
InChI Key: YBERZWFCQPHSOK-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one is an organic compound with a molecular formula of C13H16ClNO3 This compound is characterized by a piperidone ring substituted with a 5-chloro-2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one typically involves the reaction of 5-chloro-2,4-dimethoxybenzaldehyde with piperidine in the presence of an oxidizing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

[ \text{5-Chloro-2,4-dimethoxybenzaldehyde} + \text{Piperidine} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea
  • 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(phenylmethyl)thiourea
  • 1-(5-Chloro-2,4-dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Comparison: Compared to these similar compounds, 1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one is unique due to its specific piperidone ring structure, which imparts distinct chemical and biological properties

Conclusion

This compound is a compound with diverse applications and unique chemical properties Its synthesis, chemical reactivity, and potential in scientific research make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry

Properties

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-17-12-8-13(18-2)11(7-10(12)14)15-5-3-9(16)4-6-15/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBERZWFCQPHSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N2CCC(=O)CC2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640941
Record name 1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250718-99-1
Record name 1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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